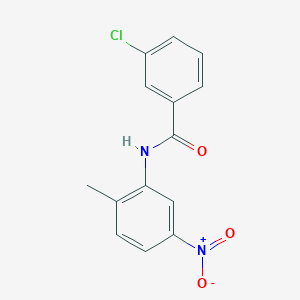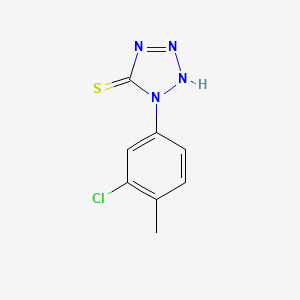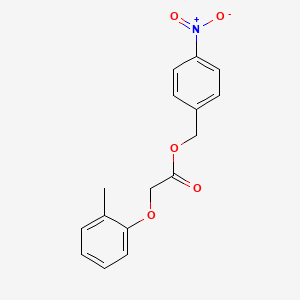
1-(3-isopropoxybenzoyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-isopropoxybenzoyl)-4-methylpiperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential in medicinal chemistry. This compound has been found to have various biological activities, including analgesic, anti-inflammatory, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is not fully understood. However, studies have suggested that it may act on various targets in the body, including the opioid receptors and the voltage-gated sodium channels. This compound has been found to have a higher affinity for the mu-opioid receptor, which is responsible for pain relief. Additionally, this compound has been shown to inhibit the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have a low toxicity profile, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is its potential as a novel analgesic and anti-inflammatory agent. Additionally, this compound has shown antitumor activity in various cancer cell lines, making it a potential candidate for the treatment of cancer. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(3-isopropoxybenzoyl)-4-methylpiperidine. One area of research could be the development of novel analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, studies could be conducted to investigate the potential of this compound as an adjuvant therapy for cancer or as a potential treatment for other diseases such as Alzheimer's disease or Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound with potential in medicinal chemistry. It has been found to have analgesic, anti-inflammatory, and antitumor properties, making it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. The development of novel analogs of this compound with improved solubility and bioavailability could also be an area of future research.
Métodos De Síntesis
The synthesis of 1-(3-isopropoxybenzoyl)-4-methylpiperidine involves the reaction of 4-methylpiperidine with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(3-isopropoxybenzoyl)-4-methylpiperidine has been extensively studied for its potential in medicinal chemistry. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has shown antitumor activity in various cancer cell lines, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-15-6-4-5-14(11-15)16(18)17-9-7-13(3)8-10-17/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPBNVXPJHUJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)

![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)



![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)
![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
